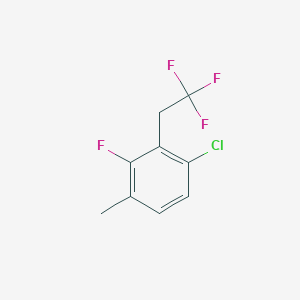

1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene

Overview

Description

1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene is a chemical compound with the molecular formula C9H7ClF4 and a molecular weight of 226.6 . It is a specialty product used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string:InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 . This structure can be viewed using Java or Javascript .

Scientific Research Applications

Protoporphyrinogen IX Oxidase Inhibitors

Research on trifluoromethyl-substituted compounds, similar in structure to the specified benzene derivative, has shown applications in the development of protoporphyrinogen IX oxidase inhibitors. These compounds exhibit significant dihedral angles and distances between atoms, indicating potential for disrupting protoporphyrinogen IX oxidase activity, relevant for agricultural chemistry and potentially for therapeutic applications (Li et al., 2005).

Development of Soluble Fluoro-Polyimides

Soluble fluoro-polyimides derived from a diamine containing trifluoromethyl groups, related to the compound , have been synthesized for their excellent thermal stability, low moisture absorption, and high hygrothermal stability. These characteristics make them suitable for advanced material applications, such as in the aerospace and electronics industries (Xie et al., 2001).

Novel Fluorine-containing Polyetherimides

The synthesis of novel fluorine-containing polyetherimides through the reaction of specifically substituted benzene compounds demonstrates the utility of such chemical structures in creating materials with enhanced properties, including thermal stability and chemical resistance. These materials could find uses in high-performance applications where such properties are critical (Yu Xin-hai, 2010).

Photodehalogenation Applications

The photodehalogenation of halogenated benzene derivatives, including compounds structurally akin to the targeted benzene derivative, has been explored for generating phenyl cations and benzyne intermediates. This process can lead to a variety of chemical products, showcasing the potential for synthetic applications in organic chemistry (Protti et al., 2012).

Antimicrobial Agent Development

Compounds with a similar substitution pattern have been synthesized and evaluated for their antimicrobial activity, offering a potential avenue for the development of new antimicrobial agents. This application is particularly relevant in the search for new treatments against resistant bacterial strains (Rathore & Kumar, 2006).

Materials Science and Polymer Chemistry

The creation and characterization of novel polymers and copolymers from substituted benzene derivatives, including those with trifluoromethyl groups, underscore the broad utility of these compounds in materials science. These polymers have been noted for their high glass-transition temperatures and organosolubility, making them suitable for a range of technological applications (Huang et al., 2007).

properties

IUPAC Name |

1-chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF4/c1-5-2-3-7(10)6(8(5)11)4-9(12,13)14/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYWFYHMFHLJJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)CC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-fluoro-4-methyl-2-(2,2,2-trifluoroethyl)benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

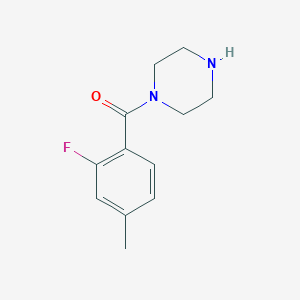

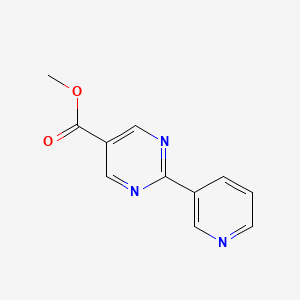

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)pyridin-2-yl]piperazine dihydrochloride](/img/structure/B1454806.png)